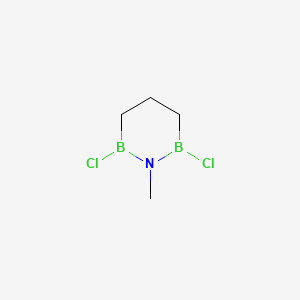
2,6-Dichloro-1-methyl-1,2,6-azadiborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-1-methyl-1,2,6-azadiborinane is a unique organoboron compound characterized by the presence of both nitrogen and boron atoms within its cyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methyl-1,2,6-azadiborinane typically involves the reaction of dichloromethylborane with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-1-methyl-1,2,6-azadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boranes or borohydrides.
Substitution: Formation of substituted azadiborinane derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-1-methyl-1,2,6-azadiborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-1-methyl-1,2,6-azadiborinane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with biomolecules, which can lead to the inhibition of specific enzymes or the modulation of biological pathways. The nitrogen atom in the structure also plays a crucial role in its reactivity and binding properties.
Comparación Con Compuestos Similares
- 2,6-Dichloro-1-methyl-1,2,6-azaborinane
- 2,6-Dichloro-1-methyl-1,2,6-azadiborane
Comparison: 2,6-Dichloro-1-methyl-1,2,6-azadiborinane is unique due to the presence of both nitrogen and boron atoms within its cyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Propiedades
Número CAS |
89992-15-4 |
|---|---|
Fórmula molecular |
C4H9B2Cl2N |
Peso molecular |
163.7 g/mol |
Nombre IUPAC |
2,6-dichloro-1-methyl-1,2,6-azadiborinane |
InChI |
InChI=1S/C4H9B2Cl2N/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3 |
Clave InChI |
GNBUCKZMUZBNPI-UHFFFAOYSA-N |
SMILES canónico |
B1(CCCB(N1C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


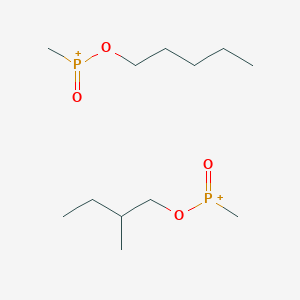
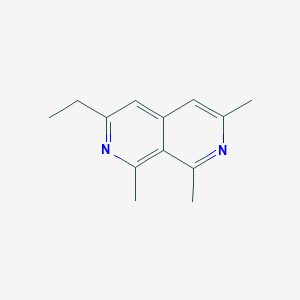
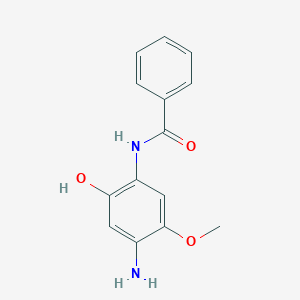
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
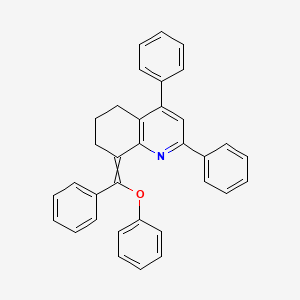
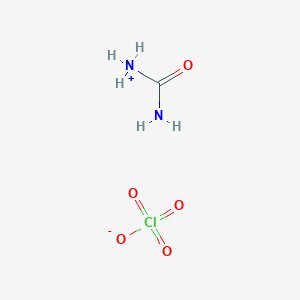
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
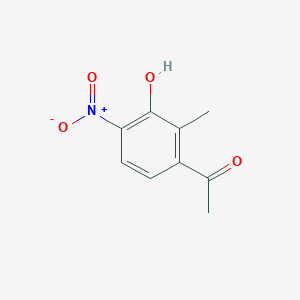
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
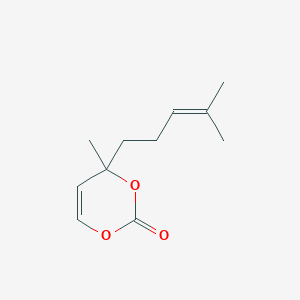
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

